REACTION_SMILES
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[Br:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[Br:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH2:10][OH:11])[cH:12][cH:13]1.[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[H-:1].[Na+:2].[OH2:22]>>[Br:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][CH2:10][O:11][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Brc1ccc(OCCOCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |